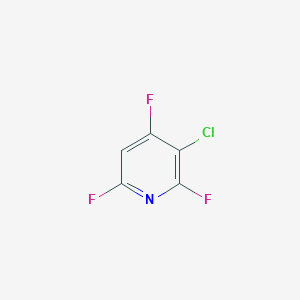

3-Chloro-2,4,6-trifluoropyridine

Description

General Significance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocyclic compounds, which feature one or more halogen atoms like fluorine, chlorine, bromine, or iodine attached to a heterocyclic ring, are of paramount importance in the field of synthetic chemistry. sigmaaldrich.com These compounds serve as versatile building blocks for the creation of more complex organic molecules. sigmaaldrich.commdpi.com Their significance stems from the unique reactivity imparted by the halogen substituents, which can act as leaving groups or direct further chemical transformations. sigmaaldrich.commdpi.com This allows for the strategic modification of their structures to achieve desired functions. sigmaaldrich.com

The presence of halogens can activate the heterocyclic ring, making it susceptible to various reactions. mdpi.com For instance, electrophilic halogen atoms can activate unsaturated parts of molecules, leading to the formation of highly functionalized cyclic compounds. mdpi.com Organochlorine compounds, in particular, are a widely utilized group for synthetic reactions. sigmaaldrich.com The ability to manipulate the structure and reactivity of these halogenated heterocycles makes them indispensable tools for synthetic chemists in academia and industry. sigmaaldrich.commdpi.com

Overview of Fluorinated Pyridines as Versatile Synthetic Intermediates

This unique combination of properties makes fluorinated pyridines highly sought after in medicinal chemistry and agrochemical research. acs.orgacs.org They are key components in the development of new pharmaceuticals and crop protection agents. acs.orgnih.gov The strategic placement of fluorine atoms can influence a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties. acs.org As a result, robust and efficient methods for synthesizing fluorinated pyridines are of considerable interest to researchers in these fields. acs.org

Specific Context of 3-Chloro-2,4,6-trifluoropyridine within the Family of Polyhalogenated Pyridine (B92270) Derivatives

This compound is a member of the polyhalogenated pyridine family, a group of compounds characterized by the presence of multiple halogen atoms on the pyridine ring. innospk.com This specific molecule, with its distinct arrangement of one chlorine and three fluorine atoms, offers a unique profile of reactivity and stability. innospk.comchemicalbook.com The presence of different halogens allows for selective reactions, where one type of halogen can be targeted for substitution while the others remain intact. This differential reactivity is a key feature that makes polyhalogenated pyridines like this compound valuable in multi-step synthetic sequences.

These compounds serve as crucial intermediates in the production of various specialty chemicals, including those used in the pharmaceutical and agrochemical industries. innospk.comgoogle.com For example, the related compound 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is an important intermediate for herbicides. innospk.comgoogle.comgoogle.com The specific substitution pattern of this compound provides a unique starting point for the synthesis of complex, highly functionalized target molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXVKPEYNNWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547347 | |

| Record name | 3-Chloro-2,4,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-79-7 | |

| Record name | 3-Chloro-2,4,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2,4,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of multiple halogen substituents and the nitrogen atom within the aromatic ring renders 3-chloro-2,4,6-trifluoropyridine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the selective introduction of a wide array of functional groups. The reaction proceeds through a bimolecular addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. benthambooks.comqorganica.es The stability of this intermediate is a key factor in determining the reaction's feasibility and regiochemical outcome.

Regioselectivity and Chemoselectivity in Nucleophilic Displacements on the Pyridine (B92270) Ring

In nucleophilic aromatic substitution reactions involving polysubstituted pyridines, the position of nucleophilic attack is a critical aspect. For 2,4,6-trihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position. researchgate.netresearchgate.net This is attributed to the electronic properties of the pyridine ring, where the 4-position (para to the nitrogen) is more activated towards nucleophilic attack than the 2- and 6-positions (ortho to the nitrogen). benthambooks.com

However, the regioselectivity can be influenced by the presence of other substituents. For instance, the introduction of a bulky trialkylsilyl group at the 3-position of 2,4,6-trihalopyridines can completely reverse the regioselectivity, directing the nucleophilic attack to the 6-position. researchgate.net This "silyl trick" is a powerful synthetic tool for controlling the position of substitution. In the case of this compound, the chloro group at the 3-position can also influence the regioselectivity of nucleophilic attack.

Differential Reactivity of Fluorine and Chlorine Atoms Towards Nucleophiles

In SNAr reactions of mixed polyhalogenated aromatic compounds, the nature of the leaving group plays a crucial role. Generally, fluorine is a better leaving group than chlorine in nucleophilic aromatic substitutions. thieme-connect.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine facilitates this step.

For instance, 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net In the context of this compound, this differential reactivity suggests that a nucleophile would preferentially displace one of the fluorine atoms over the chlorine atom. Specifically, the fluorine at the 4-position is the most likely to be substituted first due to its positional activation and superior leaving group ability in this context. researchgate.netresearchgate.net

Influence of Activating Substituents on SNAr Reactions

The reactivity of the pyridine ring in SNAr reactions is significantly enhanced by the presence of electron-withdrawing substituents. qorganica.es In this compound, the fluorine and chlorine atoms themselves act as activating groups due to their inductive electron-withdrawing effects. The cumulative effect of these four halogen substituents makes the pyridine ring highly electron-deficient and thus, highly reactive towards nucleophiles.

Further substitution on the pyridine ring can modulate this reactivity. For example, a trifluoromethyl (CF3) group, a strong electron-withdrawing group, is known to increase the reactivity of the pyridine ring towards nucleophilic substitution even more than halogen atoms. researchgate.net Conversely, electron-donating groups would be expected to decrease the rate of SNAr reactions. The position of these activating groups is also critical; for instance, a nitro group at the 4-position of a halobenzene dramatically increases the rate of nucleophilic substitution. qorganica.es

Kinetics and Thermodynamics of Nucleophilic Attack

The kinetics of SNAr reactions are typically second-order, with the rate depending on the concentrations of both the substrate and the nucleophile. uci.edu The reaction proceeds through a two-step mechanism involving a high-energy Meisenheimer intermediate. benthambooks.comwuxiapptec.com The formation of this intermediate is often the rate-determining step.

Computational studies can provide valuable insights into the energetics of these reactions. By calculating the activation energies for nucleophilic attack at different positions, it is possible to predict the most likely site of substitution. wuxiapptec.com For example, a lower activation energy for attack at one position over another indicates a faster reaction at that site and thus, the major product. wuxiapptec.com The stability of the Meisenheimer complex is also a key thermodynamic factor. The negative charge in this intermediate is stabilized by the electron-withdrawing groups on the ring. qorganica.es

The reaction conditions, including the solvent and temperature, can also influence the kinetics and outcome of the reaction. For example, polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus maintaining its reactivity. uci.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic aromatic substitution, this compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex substituted pyridines.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.netacademie-sciences.fr This reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of biaryls and other conjugated systems. rsc.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling offers a means to selectively introduce aryl or heteroaryl groups at specific positions on the pyridine ring. The regioselectivity of the coupling is often dictated by the relative reactivity of the different halogen atoms. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This is in contrast to SNAr reactions where fluorine is often the most labile leaving group.

This differential reactivity allows for selective cross-coupling at the chlorine position while leaving the fluorine atoms intact, or vice versa, depending on the specific reaction conditions and catalyst system employed. For instance, by carefully selecting the palladium catalyst, ligands, base, and solvent, it is possible to achieve chemoselective arylation at the C-Cl bond of this compound. researchgate.net The use of specialized phosphine (B1218219) ligands can be crucial in facilitating the coupling of the relatively unreactive C-Cl bond. nih.gov

The ability to perform site-selective Suzuki-Miyaura couplings on polyhalogenated pyridines like this compound is of significant synthetic value, providing access to a wide range of highly functionalized pyridine derivatives that would be difficult to prepare by other means. researchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.2.1.1. Catalytic Systems and Optimized Reaction Parameters academie-sciences.fr 3.2.1.2. Scope and Limitations in the Synthesis of Arylated Pyridine Derivatives academie-sciences.fr 3.2.2. Exploration of Other Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling) academie-sciences.fr 3.3. Oxidation and Reduction Chemistry of the Pyridine Nucleus nih.gov 3.4. Other Significant Reaction Types 3.4.1. Azidation Reactions with Fluorinated Pyridines rsc.orgnih.gov 3.4.2. Amination Reactions (e.g., with Ammonia) nih.govnih.gov

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Derivatization and Synthesis of Advanced Pyridine Compounds Via 3 Chloro 2,4,6 Trifluoropyridine

Formation of Functionalized Amino-Pyridine Derivatives

The introduction of amino groups onto the polyfluorinated pyridine (B92270) ring is a critical step in the synthesis of numerous biologically active molecules and advanced materials. The high reactivity of the fluorine atom at the 4-position of polyfluoropyridines towards nucleophilic aromatic substitution (SNAr) is a cornerstone of this synthetic strategy.

A prominent example of this reactivity is the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine (B1273427), which is typically achieved through the reaction of a closely related starting material, 3-chloro-2,4,5,6-tetrafluoropyridine (B156645), with ammonia (B1221849). guidechem.com The substitution selectively occurs at the C-4 position, which is the most activated site for nucleophilic attack.

A typical synthetic procedure involves the slow addition of 3-chloro-2,4,5,6-tetrafluoropyridine to a cooled aqueous ammonia solution. guidechem.com Subsequent heating of the reaction mixture drives the substitution to completion, yielding the desired product in high purity and yield after filtration and washing. guidechem.com

Table 1: Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Chloro-2,4,5,6-tetrafluoropyridine | 25% Aqueous Ammonia | 0°C to 60°C, 2.5 hours | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91% |

Data sourced from Guidechem. guidechem.com

The resulting 4-amino-3-chloro-2,5,6-trifluoropyridine is a valuable intermediate. For instance, it can be further transformed into 4-amino-2,5,6-trifluoropyridine through catalytic hydrogenation, which selectively removes the chlorine atom. guidechem.com This subsequent reaction highlights the utility of the initial amination product in accessing other functionalized pyridine derivatives.

The general principle of selective nucleophilic substitution of the C-4 fluorine atom can be extended to a variety of amines, allowing for the synthesis of a broad range of N-substituted amino-pyridine derivatives. The reactivity of other halogenated pyridines, such as 3-chloro-2-hydrazinylpyridine, with various reagents further illustrates the formation of functionalized pyridine systems. nih.gov

Construction of Polyfluorinated Biaryls and Heterobiaryls from 3-Chloro-2,4,6-trifluoropyridine Precursors

Cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling, in particular, has been widely applied to the synthesis of biaryl and heterobiaryl compounds. researchgate.netorganic-chemistry.org The presence of both chloro and fluoro substituents on the this compound ring allows for potential regioselective cross-coupling reactions.

While specific studies on the Suzuki coupling of this compound are not extensively detailed in the provided search results, general principles of palladium-catalyzed cross-coupling of chloropyridines can be applied. researchgate.netnsf.gov Typically, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > OTf > Cl >> F. This suggests that the chlorine atom at the C-3 position would be the more reactive site for cross-coupling compared to the fluorine atoms.

Research on related compounds, such as the ligand-free palladium acetate-catalyzed Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids, demonstrates that high yields of the corresponding 2-arylpyridines can be achieved. researchgate.net This indicates that the chloro-substituent on a pyridine ring can be effectively targeted for cross-coupling. Furthermore, studies on chloroaryl triflates have shown that under "ligand-free" conditions, palladium salts can be selective for C-OTf cleavage, but the presence of strong ancillary ligands can direct the reactivity towards C-Cl cleavage. nsf.gov

For this compound, a judicious choice of catalyst, ligands, and reaction conditions would be crucial to achieve selective cross-coupling at the C-3 position. The resulting polyfluorinated biaryl structures are of significant interest in materials science and medicinal chemistry due to the unique electronic properties conferred by the fluorine atoms.

Table 2: Potential Suzuki-Miyaura Cross-Coupling of this compound

| Pyridine Substrate | Coupling Partner | Catalyst System (Hypothetical) | Product |

|---|---|---|---|

| This compound | Arylboronic Acid | Pd(OAc)2 / Phosphine (B1218219) Ligand | 3-Aryl-2,4,6-trifluoropyridine |

This table represents a hypothetical reaction based on established principles of Suzuki-Miyaura cross-coupling of chloropyridines.

Synthesis of Macrocyclic and Supramolecular Pyridine Systems

The high reactivity of carbon-fluorine bonds in polyfluorinated pyridines towards nucleophilic substitution makes them excellent building blocks for the synthesis of macrocyclic and supramolecular systems. researchgate.net The reaction of polyfluorinated pyridines with difunctional nucleophiles can lead to the formation of large, ring-containing molecules.

Research has demonstrated the synthesis of novel macrocycles from polyfluoro-pyridine derivatives. researchgate.net For example, the reaction of perfluoro-4-isopropylpyridine with a diol can lead to the formation of a 16-membered macrocyclic ring. researchgate.net This strategy relies on the sequential nucleophilic substitution of the fluorine atoms on the pyridine ring.

While direct examples starting from this compound were not found in the search results, the principle is applicable. The C-4 fluorine atom would be the most susceptible to initial nucleophilic attack by one end of a difunctional linker. An intramolecular cyclization involving the other end of the linker with another position on the pyridine ring, or an intermolecular reaction with a second molecule of the pyridine derivative, could then lead to the formation of a macrocycle. The presence of the chloro and other fluoro substituents would influence the reactivity and geometry of the resulting macrocycle.

The development of Prins-type macrocyclizations and cyclization/ring expansion cascade reactions represent other innovative strategies for constructing macrocycles that could potentially incorporate a fluorinated pyridine core. nih.govacs.org These methods offer efficient ways to form large rings under kinetically favorable conditions.

Development of Novel Fluorinated Pyridine Scaffolds for Complex Molecular Architectures

The selective and sequential functionalization of this compound provides a pathway to novel fluorinated pyridine scaffolds that can serve as the core of complex molecular architectures. researchgate.netresearchgate.net The differential reactivity of the halogen substituents allows for a stepwise introduction of various functional groups.

The general strategy involves exploiting the most reactive position first, typically the C-4 fluorine, for an initial substitution. The remaining chloro and fluoro substituents can then be targeted in subsequent reaction steps under different conditions or with different reagents. This regiochemically exhaustive functionalization allows for the precise construction of multi-substituted pyridines. researchgate.net

For instance, after an initial nucleophilic substitution at C-4, the less reactive C-2 and C-6 fluorine atoms could be targeted, followed by modification of the C-3 chloro group, potentially through cross-coupling reactions as discussed earlier. This stepwise approach enables the synthesis of highly complex molecules with defined substitution patterns, which is of great importance for the development of new pharmaceuticals and functional materials. nih.gov

The introduction of α-fluoroalkoxyaryl derivatives and their use in generating fluorinated macrocycles further expands the toolbox for creating complex fluorinated structures. nih.govresearchgate.net By incorporating the this compound motif into these larger, conformationally controlled systems, novel scaffolds with unique three-dimensional shapes and properties can be accessed.

Applications of 3 Chloro 2,4,6 Trifluoropyridine As a Key Synthetic Building Block

Role in the Synthesis of Agrochemical Intermediates and Active Ingredients

3-Chloro-2,4,6-trifluoropyridine serves as a crucial intermediate in the production of various agrochemicals, particularly herbicides. Its trifluorinated pyridine (B92270) ring structure is a key component in the synthesis of potent herbicidal compounds. For instance, it is a precursor for the production of herbicides like 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid. The process often involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine (B155018), a closely related compound, which itself can be synthesized from pentachloropyridine. The demand for 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), an intermediate for several crop-protection products, highlights the importance of such chlorinated and fluorinated pyridine derivatives in agriculture.

Furthermore, the derivatization of similar structures, such as 3-chloro-2,4,5,6-tetrafluoropyridine (B156645), leads to the formation of 4-aminopyridine (B3432731) compounds, which are significant raw materials in the pesticide industry. The introduction of a trifluoromethyl group into a pyridine ring, a process established decades ago, has paved the way for a wide range of agrochemical applications. The resulting trifluoromethylpyridine (TFMP) derivatives are integral to the synthesis of numerous active ingredients in crop protection. The phytotoxic nature of metabolites like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, derived from the fungicide fluopyram, further underscores the biological activity of these compounds in an agricultural context.

Interactive Data Table: Agrochemical-Related Compounds from Pyridine Derivatives

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2,4,6-trifluoropyridine, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of this compound typically involves halogenation and fluorination strategies. Key approaches include:

- Catalytic Vapor-Phase Chlorination : Substituted pyridines (e.g., β-picoline) undergo chlorination in the presence of catalysts like FeCl₃ at elevated temperatures (200–400°C). This method may produce mixed regioisomers, requiring careful optimization of temperature and catalyst loading to maximize yield .

- Fluidized Bed Reactors : For scalable production, fluidized bed reactors enhance mass transfer and temperature control. For example, trifluoromethylpyridine derivatives are synthesized via gas-phase reactions with ClF₃ or SF₄, achieving yields >75% under optimized conditions .

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Catalytic Chlorination | FeCl₃, 300°C, 5 h | 60–70 | Isomer separation required |

| Fluidized Bed Reactor | ClF₃, 250°C, 3 h | 75–85 | Catalyst deactivation |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl (-CF₃) and chloro substituents. For example, the -CF₃ group exhibits a distinct singlet near δ -60 ppm, while chlorine substituents influence neighboring proton splitting in ¹H NMR .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., m/z 199.53 for C₆H₂ClF₄N) and fragmentation patterns, aiding in structural validation .

- X-ray Crystallography : Resolves regiochemical ambiguities by providing precise bond lengths and angles, especially for isomers with similar spectroscopic profiles .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Hazards : Classified as combustible (GHS Category 4) with acute toxicity (H302). Use N95 masks, gloves, and fume hoods to avoid inhalation or dermal contact .

- Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated waste must be segregated and disposed of via certified biohazard services .

Advanced Research Questions

Q. How does the presence of chloro and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Chlorine at the 3-position further enhances this effect, enabling regioselective Suzuki-Miyaura couplings with aryl boronic acids .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 4:1) .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization?

Methodological Answer: Discrepancies in regioselectivity often arise from solvent polarity or catalyst choice. For example:

- Polar Aprotic Solvents : DMF favors nucleophilic aromatic substitution at the 2-position due to enhanced stabilization of transition states .

- Controlled Experiments : Compare outcomes under varying conditions (e.g., DMF vs. THF) and characterize products via 2D NMR (HSQC, NOESY) to confirm regiochemistry .

Q. How can computational chemistry predict reaction pathways for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies. For instance, Fukui indices predict nucleophilic attack sites, aligning with experimental regioselectivity .

- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. toluene) to optimize reaction conditions for SNAr or cross-coupling reactions .

Q. Table 2: Computational Parameters for Pathway Prediction

| Parameter | Value | Application |

|---|---|---|

| Basis Set | 6-31G(d) | Geometry optimization |

| Solvent Model | PCM (acetonitrile) | Solvation energy calculation |

| Fukui Index (f⁻) | 0.12 (C-4 position) | Nucleophilicity prediction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.